![molecular formula H8O6Pt B7824145 Platinum, diaquatetrahydroxy- CAS No. 52438-26-3](/img/structure/B7824145.png)
Platinum, diaquatetrahydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Platinum, diaquatetrahydroxy-” is also known as “Hexahydroxyplatinic acid” or “Diaquatetrahydroxyplatinum”. It is a compound of platinum, one of the six platinum group metals (PGMs) which are transition metals occurring in the d-block of the periodic table . The molecular formula of this compound is H14O6Pt . Platinum is a silvery, whitish-gray, malleable, ductile metal .
Chemical Reactions Analysis
Platinum-based agents, including “Platinum, diaquatetrahydroxy-”, establish a molecular landscape that can be further exploited therapeutically . They stop tumor growth by cross-linking guanine bases in DNA double-helix strands - directly attacking DNA .
作用機序
Target of Action
Platinum-based drugs, including Platinum, diaquatetrahydroxy-, have revolutionized cancer chemotherapy . These drugs primarily target specific organelles in cancer cells . The primary targets include the nucleus, mitochondria, endoplasmic reticulum (ER), and lysosomes . These organelles play crucial roles in cell survival, growth, and proliferation, making them ideal targets for anticancer drugs .
Mode of Action
Platinum-based antineoplastic agents, including Platinum, diaquatetrahydroxy-, cause crosslinking of DNA as monoadduct, interstrand crosslinks, intrastrand crosslinks, or DNA protein crosslinks . They act mainly on the adjacent N-7 position of guanine, forming a 1, 2 intrastrand crosslink . The resultant crosslinking inhibits DNA repair and/or DNA synthesis . This unique mode of action leads to specific patterns of damage in DNA, which can kill cancer cells but can also increase the risk of secondary tumors developing .
Biochemical Pathways
The biochemical pathways affected by Platinum, diaquatetrahydroxy-, are primarily related to DNA repair and energy metabolism . The drug disrupts mitochondrial oxidative phosphorylation and glycolysis, leading to significant changes in the energy metabolism of cancer cells . This disruption, in addition to DNA binding, plays a crucial role in the antitumor activity of platinum complexes .
Pharmacokinetics
The pharmacokinetics of platinum-based drugs involve absorption, distribution, metabolism, and excretion (ADME). Platinum-based drugs, once inside the cell, undergo aquation to form more reactive species that can initiate cytotoxic effects against biomolecules, mainly DNA . The pharmacokinetics of these drugs are complex and can be influenced by various factors, including the specific drug formulation, route of administration, and patient-specific factors .
Result of Action
The primary result of the action of Platinum, diaquatetrahydroxy-, is the induction of cell death or apoptosis . This occurs through the formation of DNA lesions, which trigger a series of cellular responses leading to apoptosis . The drug’s action can also lead to the release of cytochrome c from mitochondria, further promoting apoptosis .
Action Environment
The action, efficacy, and stability of Platinum, diaquatetrahydroxy-, can be influenced by various environmental factors. Platinum has emerged as a critical mineral in the global energy transition . It is invaluable in making electrolyzers and fuel cells cost-competitive . Therefore, the availability and cost of platinum could potentially influence the action and efficacy of Platinum, diaquatetrahydroxy- .
将来の方向性
There is a growing interest in the development of new platinum anticancer complexes . New classes of platinum drug candidates such as sterically hindered complexes, monofunctional platinum drugs, complexes with biologically active ligands, trans-configured and polynuclear platinum complexes, platinum(IV) prodrugs and platinum-based drug delivery systems are being explored . The use of platinum-based agents in combination with DNA damage response-targeting therapies is also a promising strategy .
特性
IUPAC Name |
platinum(4+);tetrahydroxide;dihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6H2O.Pt/h6*1H2;/q;;;;;;+4/p-4 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXDKMTYQJUXAB-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[OH-].[OH-].[OH-].[OH-].[Pt+4] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8O6Pt |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52438-26-3 |
Source
|
Record name | Diaquatetrahydroxyplatinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52438-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Platinum, diaquatetrahydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052438263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum, diaquatetrahydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。